molecular formula C7H16ClNO B3187996 Ethyl pentanimidate hydrochloride CAS No. 18542-63-7

Ethyl pentanimidate hydrochloride

カタログ番号 B3187996
CAS番号: 18542-63-7
分子量: 165.66 g/mol
InChIキー: XLVSXTNEASHWQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl pentanimidate hydrochloride is a chemical compound with the CAS Number: 18542-63-7 . Its molecular weight is 165.66 .


Synthesis Analysis

Several methods have been reported for the synthesis of Ethyl pentanimidate hydrochloride. One method involves the addition of 6 g of ethyl valerimidate hydrochloride to a solution of 6.75 g of ammonia in 80 ml of methanol at 0°C . After 18 hours, the reaction medium is concentrated under vacuum to yield the expected product .


Molecular Structure Analysis

The InChI code for Ethyl pentanimidate hydrochloride is 1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h6H,3-5,8H2,1-2H3;1H .


Chemical Reactions Analysis

Ethyl pentanimidate hydrochloride can react with ammonia in methanol or ethanol . In one method, dry hydrogen chloride was added to an ice-cooled solution of 1 mol nitrile and 1.3 mol ethanol. The solution was stirred for two days at room temperature. A solution of 25 g (1.5 mol) of ammonia in absolute ethanol was prepared and added to the formed imido acid ethyl ester solution .


Physical And Chemical Properties Analysis

Ethyl pentanimidate hydrochloride has a molecular weight of 165.66 . It is recommended to be stored at a temperature between 28°C .

科学的研究の応用

Application in Anesthesia

Ethyl pentanimidate hydrochloride, specifically in the form of remifentanil hydrochloride, has been extensively studied for its application in anesthesia. In a study assessing its use for intraoperative anesthesia in severe burn patients, remifentanil hydrochloride was combined with etomidate, indicating its feasibility for early eschar excision in severe burns (Guo et al., 2015). Another research focused on the comparison of remifentanil and fentanyl in patients undergoing craniotomy for supratentorial space-occupying lesions, highlighting remifentanil's role in anesthesia during neurosurgical procedures (Guy et al., 1997).

Synthesis and Chemical Analysis

Ethyl pentanimidate hydrochloride has been a subject of chemical research, particularly in the synthesis of related compounds. A study by Srinivas et al. (2004) developed a rapid, efficient, and cost-effective procedure for synthesizing 2-hutyl-5-chloro-3H-imidazole-4-carboxaldehyde, where the preparation of methyl pentanimidate was achieved in just 12 hours (Srinivas et al., 2004).

Pharmacological and Toxicological Studies

Research has also delved into the pharmacological and toxicological aspects of ethyl pentanimidate hydrochloride. Studies have investigated the drug's interaction with the N-methyl-d-aspartate (NMDA) receptor, exploring its potential implications in postoperative pain management and hyperalgesia (Guntz et al., 2005). Additionally, research has been conducted on the toxicity stress of certain xenobiotics, including pentanimidate derivatives, on aquatic organisms, providing insights into environmental impacts (Farah et al., 2004).

Safety and Hazards

The safety data sheet for Ethyl pentanimidate hydrochloride can be found at the provided link . It’s important to handle this compound with care, using appropriate personal protective equipment, and to follow all relevant safety protocols.

特性

IUPAC Name

ethyl pentanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSXTNEASHWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 35 mg (0.0484 mmole) of 5-n-butyl-2,4-dihydro-2-[2-(hydroxymethyl)phenyl]-4-[[2'-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-3H-1,2,4-triazol-3-one, 0.5 mL of glacial acetic acid, and 0.25 mL of H2O was stirred at 60° C. overnight, TLC in 90:10 CH2Cl2 --MeOH showed two products at Rf <0.25. After cooling to room temperature, solvents were evaporated and the residue flash chromatographed over silica gel (gradient elution with 4-10% methanol in CH2Cl2) to give 7 mg of product B (the acetate) as an oil and 12 mg of product A (the hydroxy compound) as a clear oil. Each compound was homogeneous by TLC in 90:10 CH2Cl2 --MeOH, mass spectrum (FAB) for A m/e 482 (M+1)+ and for B m/e 524(M+1)+.
Name
5-n-butyl-2,4-dihydro-2-[2-(hydroxymethyl)phenyl]-4-[[2'-(N-trityltetrazol-5-yl)biphenyl-4-yl]methyl]-3H-1,2,4-triazol-3-one
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrogen chloride gas was bubbled into a tared solution of valeronitrile (92.0 g, 1.08 mole) in absolute ethanol (64 ml, 1.08 mole) in a 1-liter round bottom flask cooled to 0° C. The flask was weighed periodically and hydrogen chloride gas bubbling was continued until the weight gain was greater than 39 g (1.08 mole). The mixture was then stoppered and stored at 0° C. for 6 days. Ether (650 mi) was then added (cold) and the mixture was stored at -30° C. for 24 hours. The resulting solid was collected on a buchner funnel, transferred quickly to a large beaker, triturated quickly with cold ether, and collected again on a buchner funnel. The solid was then dried in vacuum to give the title F compound as a free flowing white solid (95 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
95 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentanimidate hydrochloride
Reactant of Route 2
Ethyl pentanimidate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。